Cas no 921791-76-6 (7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole)

7-(4-メトキシフェニル)-3-(2-フェニルエチル)スルファニル-5H,6H,7H-イミダゾ[2,1-c][1,2,4]トリアゾールは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、イミダゾール環とトリアゾール環が縮合した特徴的な骨格を持ち、さらに4-メトキシフェニル基とフェニルエチルチオエーテル基が導入されています。その特異的な構造から、医薬品中間体や生物活性化合物としての応用が期待されます。特に、チオエーテル結合の存在により、分子の安定性が向上し、薬理活性の最適化に寄与する可能性があります。また、メトキシ基の導入により、溶解性や膜透過性の調節が可能となる利点があります。

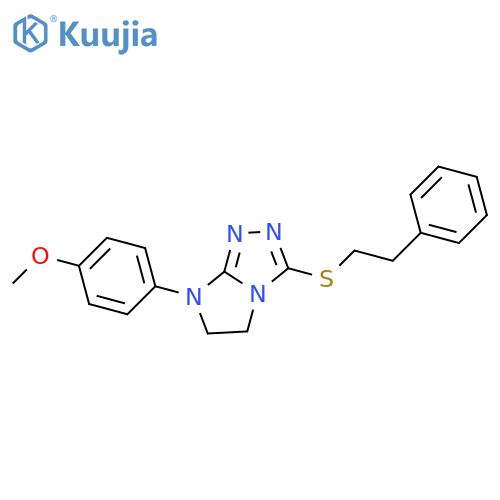

921791-76-6 structure

商品名:7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole 化学的及び物理的性質

名前と識別子

-

- 7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole

- 7-(4-methoxyphenyl)-3-(2-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

- 921791-76-6

- 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

- 7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

- CCG-303339

- SR-01000911296-1

- F2239-0149

- AKOS004971106

- SR-01000911296

-

- インチ: 1S/C19H20N4OS/c1-24-17-9-7-16(8-10-17)22-12-13-23-18(22)20-21-19(23)25-14-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

- InChIKey: ONRXPTVANUEKAX-UHFFFAOYSA-N

- ほほえんだ: N1=C(SCCC2=CC=CC=C2)N2CCN(C3=CC=C(OC)C=C3)C2=N1

計算された属性

- せいみつぶんしりょう: 352.13578245g/mol

- どういたいしつりょう: 352.13578245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 68.5Ų

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2239-0149-5mg |

7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |

921791-76-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2239-0149-2μmol |

7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |

921791-76-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2239-0149-3mg |

7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |

921791-76-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2239-0149-1mg |

7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |

921791-76-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2239-0149-4mg |

7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |

921791-76-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2239-0149-5μmol |

7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |

921791-76-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2239-0149-2mg |

7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole |

921791-76-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

921791-76-6 (7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬